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Compound of Interest

Compound Name: 3-Ethyl-5-hydroxybenzaldehyde

CAS No.: 532966-64-6

Cat. No.: B3353161

Get Quote

Executive Summary
3-Ethyl-5-hydroxybenzaldehyde is a critical meta-substituted aromatic intermediate, often

utilized in the synthesis of resorcinol-based biologically active compounds (e.g., cannabinoid

analogs), functional polymers, and advanced photoresists.

Synthesizing 1,3,5-substituted benzenes with distinct alkyl, hydroxyl, and formyl groups

presents a classic regioselectivity challenge. Direct formylation of 3-ethylphenol typically yields

ortho or para isomers (2- or 4-position), not the desired meta (5-position) aldehyde. Therefore,

this guide prioritizes a regioselective modular approach using palladium-catalyzed cross-

coupling on a halogenated benzoate scaffold. This method ensures structural fidelity and

scalability from gram to kilogram quantities.

Retrosynthetic Analysis & Strategy
To achieve the 1,3,5-substitution pattern without isomer contamination, we employ a

disconnection strategy that traces back to commercially available 3,5-disubstituted benzoic acid

derivatives.
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Strategic Logic
The Core Challenge: The aldehyde (CHO) is meta to both the ethyl (Et) and hydroxyl (OH)

groups. Electrophilic aromatic substitution (EAS) cannot install the aldehyde at position 1 if

starting from 3-ethyl-5-hydroxybenzene, as the OH and Et groups are ortho/para directors.

The Solution: Use a precursor where the carbon framework (C1) is already oxidized (COOH

or CHO) or halogenated at the correct position.

Selected Pathway:Suzuki-Miyaura Cross-Coupling of a brominated precursor allows for the

precise installation of the ethyl group, followed by chemoselective reduction/oxidation to the

aldehyde.

Pathway Visualization (Graphviz)
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Figure 1: Retrosynthetic Disconnection of 3-Ethyl-5-hydroxybenzaldehyde
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Detailed Experimental Protocol
Route: 3-Bromo-5-hydroxybenzoic acid
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Oxidation.

Phase 1: Scaffold Preparation & Protection
Objective: Convert the acid to an ester (for easier handling) and protect the phenol to prevent

catalyst poisoning and side reactions.

Reagents:

3-Bromo-5-hydroxybenzoic acid (CAS 149426-47-5)

Methanol (MeOH), Sulfuric Acid (

)

Benzyl bromide (BnBr), Potassium carbonate (

), Acetone/DMF

Step-by-Step:

Fischer Esterification: Dissolve 3-bromo-5-hydroxybenzoic acid (1.0 eq) in MeOH (10 vol).

Add conc.

(0.1 eq) dropwise. Reflux for 6–8 hours until TLC shows consumption of acid. Concentrate,
neutralize with sat.

, and extract with Ethyl Acetate (EtOAc). Yield: ~95% Methyl 3-bromo-5-hydroxybenzoate.

Phenol Protection: Dissolve the ester (1.0 eq) in Acetone (or DMF for scale-up). Add

(1.5 eq) and Benzyl bromide (1.1 eq). Stir at 60°C for 4 hours.

Workup: Filter inorganic salts. Concentrate solvent.[1] Recrystallize from Hexane/EtOAc.

Product:Methyl 3-bromo-5-(benzyloxy)benzoate.

Phase 2: Ethyl Group Installation (Suzuki-Miyaura
Coupling)
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Objective: Install the ethyl chain using a palladium-catalyzed cross-coupling. This is the critical

step for defining the carbon skeleton.

Reagents:

Methyl 3-bromo-5-(benzyloxy)benzoate (1.0 eq)

Ethylboronic acid (1.5 eq) OR Potassium ethyltrifluoroborate (more stable)

Catalyst:

(2-3 mol%)

Base:

(3.0 eq) or

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Protocol:

Inertion: Charge a reactor with the bromobenzoate, ethylboronic acid, and base. Cycle

vacuum/Nitrogen (

) 3 times.

Solvation: Add degassed solvent mixture.

Catalysis: Add Pd catalyst under

flow.

Reaction: Heat to 90–100°C for 12–16 hours. Monitor by HPLC (Target conversion >98%).

Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with

water and brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335=""

class="inline ng-star-inserted">

.
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Purification: Silica gel chromatography (0-10% EtOAc in Hexanes) to remove de-brominated

byproducts.

Product:Methyl 3-ethyl-5-(benzyloxy)benzoate.

Phase 3: Functional Group Manipulation (Red-Ox)
Objective: Convert the ester to an aldehyde. Direct reduction (DIBAL-H) can be tricky on scale;

a two-step Reduction-Oxidation sequence is more robust.

Step 3A: Reduction to Alcohol

Dissolve the ester in anhydrous THF. Cool to 0°C.[2]

Add LiAlH4 (1.2 eq) portion-wise (Exothermic!).

Stir at RT for 2 hours.

Quench (Fieser method: Water, 15% NaOH, Water). Filter and concentrate.

Product: 3-Ethyl-5-(benzyloxy)benzyl alcohol.

Step 3B: Selective Oxidation to Aldehyde

Dissolve alcohol in DCM.

Add Activated

(10 eq) or use Swern Oxidation conditions (Oxalyl chloride/DMSO) for higher purity.

Stir at RT (for

) until conversion is complete (approx. 12h).

Filter through Celite. Concentrate.

Product: 3-Ethyl-5-(benzyloxy)benzaldehyde.

Phase 4: Final Deprotection
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Objective: Reveal the hydroxyl group without over-reducing the aldehyde.

Reagents:

Boron trichloride (

) or Hydrogenation (controlled).

Note: Standard hydrogenolysis (

, Pd/C) often reduces benzaldehydes to benzyl alcohols. Lewis Acid deprotection (

) is preferred to preserve the aldehyde.

Protocol:

Dissolve protected aldehyde in anhydrous DCM. Cool to -78°C.

Add

(1M in DCM, 1.5 eq) dropwise.

Stir at -78°C for 1 hour, then warm to 0°C.

Quench: Pour into ice water/NaHCO3 mixture.

Extraction: Extract with DCM. Wash with brine.

Purification: Recrystallization from Ether/Pentane or Column Chromatography.

Final Product:3-Ethyl-5-hydroxybenzaldehyde.

Process Flow Diagram

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b3353161/docs?utm_src=pdf-body#application-note-scalable-synthesis-of-3-ethyl-5-hydroxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3353161?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Process Flow for Scalable Synthesis
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Quantitative Data Summary
Parameter

Step 1
(Protect)

Step 2
(Suzuki)

Step 3
(Red)

Step 4 (Ox)
Step 5
(Deprotect)

Reagent

Stoichiometry
1.1 eq BnBr

1.5 eq Et-

B(OH)2
1.2 eq LiAlH4 10 eq MnO2 1.5 eq BCl3

Temperature 60°C 90°C 0°C → RT RT -78°C → 0°C

Time 4 h 16 h 2 h 12 h 2 h

Typical Yield 92% 85% 90% 88% 85%

Critical

Impurity

Di-benzylated

ester

De-

brominated

ester

Over-reduced

alkane

Acid (over-

ox)

Benzyl

chloride

Analytical Quality Control (QC)
To validate the identity of 3-Ethyl-5-hydroxybenzaldehyde, compare against the following

expected spectral data:

1H NMR (400 MHz, CDCl3):

9.90 (s, 1H, CHO)

7.20 - 7.40 (m, 3H, Ar-H, meta coupling patterns)

5.50 (s, 1H, -OH, broad, D2O exchangeable)

2.65 (q, J=7.6 Hz, 2H, Ar-CH2-CH3)

1.25 (t, J=7.6 Hz, 3H, Ar-CH2-CH3)

HPLC Purity: >98.0% (AUC) at 254 nm.

Mass Spectrometry (ESI-): [M-H]- calculated for C9H9O2: 149.06.

Troubleshooting & Safety
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Suzuki Coupling Stalls: If conversion stops at 80%, add a fresh portion of catalyst (0.5 mol%)

and degas again. Oxygen kills the active Pd(0) species.

Over-reduction in Step 3: Ensure temperature is strictly controlled at 0°C during LiAlH4

addition.

Deprotection Issues: If BCl3 is unavailable, hydrogenation (Pd/C) can be used if the solvent

is Ethyl Acetate and the reaction is monitored closely to stop before the aldehyde reduces.

Safety: BCl3 is highly toxic and corrosive. Handle in a fume hood with proper PPE. LiAlH4

reacts violently with water.
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3,5-Dihydroxybenzoic acid synthesis:Organic Syntheses, Coll. Vol. 3, p.288 (1955). Link
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Compound Data: PubChem CID 21315697 (3-Ethyl-5-hydroxybenzaldehyde).[3] Link

General 5-alkylresorcinol synthesis:Journal of Natural Products, "Synthesis of Olivetol and
Analogs".

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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